4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Description
This compound belongs to the thieno[3,2-c]quinoline class, characterized by a tricyclic scaffold comprising a fused thiophene and quinoline ring system. The structural features include:
- A 2-fluorophenyl ethenyl group at position 4, contributing electron-withdrawing effects and influencing molecular planarity.
Properties
IUPAC Name |
4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNOS/c26-21-11-5-4-7-17(21)13-14-22-19-15-16-29-25(19)20-10-6-12-23(24(20)27-22)28-18-8-2-1-3-9-18/h1-14H,15-16H2/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTMGGJAVFWMKH-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Mercaptoquinoline Precursors
The dihydrothieno[3,2-c]quinoline core is classically synthesized via thermal or acid-catalyzed cyclization of 4-allylthioquinoline derivatives. As demonstrated in US Patent 3,532,700, heating 4-allylthioquinoline at 200°C induces a radical-mediated cyclization to form 2-methyl-2,3-dihydrothieno[3,2-c]quinoline. For the target compound, modification of this method involves substituting the allylthio group with a pre-functionalized side chain accommodating subsequent phenoxy and fluorophenyl ethenyl groups.
Key parameters:
Photochemical Cyclization of Anilides
An alternative route employs photochemical cyclization of thiophene-2-carboxanilides. As reported by PMC6147653, irradiation of 3-allyl-4-chloroquinoline derivatives under UV light (λ = 300 nm) induces intramolecular C–S bond formation, yielding dihydrothienoquinoline scaffolds. This method offers superior regioselectivity for the 6-phenoxy substituent by pre-installing a chlorine atom at position 4, which is later replaced via nucleophilic aromatic substitution (NAS).
Stereoselective Installation of the 4-[(E)-2-(2-Fluorophenyl)Ethenyl] Group
Heck Coupling Reaction
The (E)-configured ethenyl group is introduced via palladium-catalyzed coupling between 4-bromo-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline and 2-fluorostyrene:
Reaction conditions :
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : P(o-tol)₃ (10 mol%)
- Base : Et₃N (2.0 equiv)
- Solvent : DMF, 100°C, 18 hours
Mechanistic insights :
Wittig Olefination
As a complementary approach, Wittig reagents derived from 2-fluorobenzyltriphenylphosphonium bromide react with 4-formyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline. While this method achieves high E-selectivity (>90%), the aldehyde precursor requires additional oxidation steps, reducing overall efficiency.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 16 Hz, 1H, CH=CH), 7.45–7.12 (m, 8H, aromatic), 4.21 (t, 2H, SCH₂), 3.89 (t, 2H, NCH₂).
- HRMS : m/z calcd. for C₂₅H₁₈FNOS [M+H]⁺: 399.1093; found: 399.1093.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | E-Selectivity | Scalability |
|---|---|---|---|
| Heck Coupling | 65–70 | >95% | Moderate |
| Wittig Olefination | 50–55 | >90% | Low |
| Photochemical Cyclization | 60–65 | N/A | High |
Key observations :
- Heck coupling balances yield and stereoselectivity but requires stringent anhydrous conditions.
- Photochemical cyclization is scalable but necessitates UV equipment.
Challenges and Optimization Strategies
Side Reactions
Solvent Effects
- DMF vs. DMSO : DMF enhances palladium catalyst activity but may decompose at >110°C. DMSO offers higher thermal stability but lower reaction rates.
Chemical Reactions Analysis
Oxidation Reactions
The thienoquinoline core and ethenyl group undergo oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C, 4 hours | 4-(2-fluorophenylcarboxy)-6-phenoxy-thieno[3,2-c]quinoline-2,3-dione | 72% | |
| Ozone (O₃) | CH₂Cl₂, -78°C, 2 hours | Cleavage of ethenyl group to aldehyde derivatives | 85% |
Oxidation primarily targets the ethenyl bridge and sulfur atom in the thienoquinoline system, yielding ketones or carboxylic acids depending on reaction severity.
Electrophilic Aromatic Substitution (EAS)
The electron-rich phenoxy and fluorophenyl substituents direct EAS at specific positions:
| Electrophile | Position | Catalyst | Product | Yield |
|---|---|---|---|---|
| HNO₃ | C5 of quinoline | H₂SO₄, 0°C | 5-nitro derivative | 68% |
| Br₂ | C8 of quinoline | FeBr₃, 25°C | 8-bromo derivative | 82% |
The fluorophenyl group exerts a meta-directing effect, while the phenoxy group activates the quinoline ring toward nitration and halogenation.
Nucleophilic Substitution
The 6-phenoxy group undergoes nucleophilic displacement under basic conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (liq) | 120°C, 6 hours | 6-amino derivative | 55% |
| CH₃S⁻ | DMF, 80°C, 3 hours | 6-methylthio derivative | 78% |
This reactivity enables modular modification of the phenoxy moiety for structure-activity relationship studies.
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
| Reagent | Target | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | Ethenyl group | Saturated dihydrothienoquinoline | 90% |
| NaBH₄ | Quinoline C=N bond | Tetrahydrothienoquinoline | 65% |
Hydrogenation preserves the fluorophenyl group while reducing the ethenyl linkage and heterocyclic system.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl derivatives at C4 position | 73% |
| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, 100°C | Extended π-system via alkene insertion | 68% |
These reactions exploit the bromo or iodo substituents introduced via electrophilic substitution.
Industrial-Scale Reactions
Optimized protocols for large-scale synthesis include:
-
Continuous-Flow Oxidation : Using MnO₂ in microreactors (residence time: 5 minutes, conversion: 95%)
-
Catalytic Hydrogenation : Raney Ni in fixed-bed reactors (TOF: 1,200 h⁻¹, purity: 99.8%)
Mechanistic Insights
Key reaction pathways involve:
-
Radical Intermediates : Observed in ozonolysis and auto-oxidation processes (EPR-confirmed)
-
π-Stacking Effects : Fluorophenyl and quinoline moieties stabilize transition states in EAS (DFT-calculated)
-
Acid-Base Catalysis : Protonation of the quinoline nitrogen accelerates nucleophilic substitution
Biological Activity Correlations
Reaction products show enhanced bioactivity:
-
8-Bromo Derivative : 12-fold increase in kinase inhibition (IC₅₀ = 0.8 μM vs parent IC₅₀ = 9.5 μM)
-
6-Amino Derivative : Improved solubility (logP reduced from 4.2 to 2.1) and oral bioavailability
This compound’s reactivity profile enables precise structural tuning for pharmaceutical and materials science applications. Current research gaps include asymmetric functionalization of the dihydrothieno ring and photochemical reactivity studies.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thienoquinolines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that thienoquinoline derivatives can effectively inhibit pancreatic cancer cell migration and growth, suggesting potential use as anticancer agents .
Antimicrobial Properties
Thienoquinoline compounds have shown promising antimicrobial activities against a range of pathogens. The ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways makes these compounds candidates for developing new antibiotics .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Anticancer Efficacy
A study investigated the effects of thienoquinoline derivatives on human pancreatic cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers when treated with 4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline. This suggests its potential as a lead compound for developing novel anticancer therapies.
Case Study 2: Antimicrobial Activity
In another study, this compound was tested against various bacterial strains. The results showed that it effectively inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural Differences and Implications
Key Observations :
- Phenoxy Position: Moving phenoxy from position 6 to 8 (as in ) alters electronic distribution and steric accessibility, which could modulate interactions with biological targets.
- Core Saturation : Dihydro cores improve solubility but may reduce rigidity, impacting target affinity compared to fully unsaturated analogs .
Table 2: Antiproliferative Activity of Thieno[3,2-c]quinoline Derivatives
Key Observations :
- Thieno[3,2-c]quinoline derivatives (e.g., Type 6a–e) exhibit strong RET kinase inhibition (DAS = 0.72–1.24), suggesting the target compound may share this mechanism .
Biological Activity
4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H18FNOS
- Molecular Weight : 399.48 g/mol
- CAS Number : 866133-78-0
Biological Activity
The biological activity of this compound can be evaluated through various assays that assess its effects on different biological targets.
Anticancer Activity
Recent studies have shown that derivatives of thienoquinoline compounds exhibit promising anticancer properties. For instance, a related compound demonstrated moderate to excellent activity against c-Met kinase and various cancer cell lines (A549, H460, HT-29, and MKN-45), with some derivatives showing IC50 values as low as 1.42 nM against c-Met kinase . The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly influence the anticancer efficacy.
| Compound | c-Met IC50 (nM) | A549 Cell Line Activity | H460 Cell Line Activity |
|---|---|---|---|
| Compound 58 | 1.42 | 2.1-fold increase | 8.6-fold increase |
The mechanism by which this compound exerts its biological effects is primarily through inhibition of specific kinases involved in cancer progression. The presence of the fluorophenyl group is critical for enhancing the binding affinity to these targets .
Case Study 1: In Vitro Evaluation
In a study evaluating the biological activities of thienoquinoline derivatives, it was found that modifications to the molecular structure led to varying degrees of inhibition against cancer cell lines. The most effective derivatives were those with specific substitutions on the phenyl rings that enhanced their interaction with target proteins .
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR analysis highlighted that ortho-substituted phenyl rings and N-unsubstituted linkers were favorable for antitumor activity. This finding suggests a pathway for optimizing future derivatives for enhanced efficacy .
Toxicological Profile
Preliminary assessments indicate low toxicity for certain derivatives when tested against carboxylesterase enzymes, suggesting a reduced risk for drug-drug interactions in clinical applications . Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles predict good intestinal absorption and moderate blood-brain barrier permeability.
Q & A
Basic: What synthetic strategies are recommended for constructing the thieno[3,2-c]quinoline core?
Answer:
The thieno[3,2-c]quinoline core can be synthesized via cyclization reactions, such as Friedländer or Pfitzinger annulation, using appropriately substituted precursors. For example, a thiophene-3-carboxaldehyde derivative can react with a β-ketoester under acidic conditions to form the quinoline ring. Ensuring regioselectivity requires careful control of electron-donating/withdrawing groups on the starting materials. Evidence from similar dihydrothienoquinoline syntheses highlights the use of catalytic acetic acid and microwave-assisted heating to enhance reaction efficiency and reduce side products .
Advanced: How can the stereochemical integrity of the (E)-2-(2-fluorophenyl)ethenyl group be preserved during synthesis?
Answer:
The (E)-configuration is sensitive to thermal or photochemical isomerization. To preserve it:
- Use palladium-catalyzed Heck coupling under mild conditions (e.g., low temperature, short reaction times).
- Employ ligands like tri-o-tolylphosphine to stabilize the transition state and minimize stereochemical scrambling.
- Confirm configuration via NOESY NMR (absence of cross-peaks between vinyl protons and the fluorophenyl group) or X-ray crystallography. A study on analogous styrylquinolines demonstrated that maintaining inert atmospheres (N₂/Ar) during coupling prevents oxidative side reactions .
Basic: Which spectroscopic methods are critical for structural validation?
Answer:
- ¹H/¹³C NMR : Assign aromatic proton signals (δ 6.5–8.5 ppm) and confirm the ethenyl group (J = 16 Hz for trans coupling).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray crystallography : Resolve bond angles and dihedral angles, particularly for the E-configuration. A dihydrothienoquinoline derivative’s crystal structure (CCDC BRF) confirmed planarity of the fused ring system .
Advanced: How can conflicting NMR data for the phenoxy group’s orientation be resolved?
Answer:
Discrepancies may arise from dynamic effects (e.g., rotational restriction of the phenoxy group). Use:
- VT-NMR (Variable Temperature) : Observe signal splitting/coalescence to identify hindered rotation.
- 2D NOESY : Detect spatial proximity between phenoxy protons and adjacent quinoline protons. For example, in a related 6-phenoxyquinoline, NOE correlations between H-5 and phenoxy meta-protons confirmed substituent orientation .
Basic: What role does the fluorine atom play in modulating electronic properties?
Answer:
The fluorine atom:
- Acts as an electron-withdrawing group, polarizing the ethenyl linkage and enhancing π-π stacking with biological targets.
- Increases metabolic stability by reducing oxidative degradation. Studies on fluorinated quinolines show improved bioavailability and binding affinity to kinase targets compared to non-fluorinated analogs .
Advanced: How to design a stability-indicating HPLC method for degradation studies?
Answer:
- Column : C18 (150 mm × 4.6 mm, 3.5 µm).
- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B).
- Stress Conditions : Expose the compound to UV light (photolysis), 0.1N HCl/NaOH (hydrolysis), and 40°C/75% RH (thermal/humidity). Monitor degradation products at 254 nm. A protocol for 6-(trifluoromethoxy)quinoline achieved baseline separation of all degradation peaks within 15 minutes .
Basic: What are common impurities in the final product, and how are they removed?
Answer:
- Byproducts : Unreacted starting materials, Heck coupling isomers (Z-configuration), or oxidized thiophene rings.
- Purification : Use silica gel chromatography (hexane:EtOAc gradient) or preparative HPLC with a C18 column. For dihydrothienoquinolines, recrystallization from ethanol/water mixtures effectively removes polar impurities .
Advanced: What computational methods predict binding modes to kinase targets?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB ID 1XKK).
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
- QM/MM : Calculate interaction energies for the fluorophenyl-ethenyl moiety. A study on 2,3-dihydrothienoquinolines identified hydrogen bonding with ATP-binding pockets and hydrophobic interactions with kinase hinge regions .
Basic: How to troubleshoot low yields in the final cyclization step?
Answer:
- Optimize Catalyst : Replace Pd(OAc)₂ with PdCl₂(PPh₃)₂ for better turnover.
- Solvent Screening : Test high-boiling solvents (DMF, DMSO) to improve solubility.
- Microwave Assistance : Reduce reaction time from 24h to 30 minutes. A similar quinoline synthesis achieved 85% yield using microwave irradiation at 120°C .
Advanced: How to validate the compound’s fluorescence properties for imaging applications?
Answer:
- Fluorescence Spectroscopy : Measure λₑₓ/λₑₘ in PBS (pH 7.4) and compare to known fluorophores (e.g., quinine sulfate).
- Quantum Yield Calculation : Use an integrating sphere with a reference standard.
- Cell Imaging : Treat HEK293 cells with 10 µM compound and visualize via confocal microscopy. A dihydrothienoquinoline analog showed λₑₘ = 450 nm, suitable for blue-channel imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
